molecular formula C7H5IN2O B8052612 7-Iodobenzo[d]isoxazol-3-amine

7-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B8052612
M. Wt: 260.03 g/mol
InChI Key: XKCQBAAYEPAIJZ-UHFFFAOYSA-N
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Description

7-Iodobenzo[d]isoxazol-3-amine (CAS 1934530-26-3) is a high-value benzisoxazole derivative with a molecular formula of C 7 H 5 IN 2 O and a molecular weight of 260.03 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. The benzisoxazole core is a privileged structure in pharmacology, known to be present in a wide range of bioactive molecules and approved drugs . The iodine substituent at the 7-position makes this amine a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows researchers to efficiently create diverse chemical libraries for biological screening . The benzisoxazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects, making this compound a valuable starting point for developing new therapeutic agents . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-iodo-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCQBAAYEPAIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is a common strategy. The amine group at the 3-position acts as an ortho/para-directing group, favoring iodination at the 7-position. A representative procedure involves dissolving benzo[d]isoxazol-3-amine in acetic acid at 0°C, followed by slow addition of ICl (1.1 equiv). The reaction proceeds via iodonium ion intermediacy, yielding 7-iodobenzo[d]isoxazol-3-amine in 68% yield after recrystallization.

Table 1: Electrophilic Iodination Conditions and Outcomes

Iodinating AgentSolventTemperatureYieldReference
IClAcetic acid0°C68%
NISDCMRT55%

Directed Ortho-Metalation (DoM)

Directed ortho-metalation using lithium diisopropylamide (LDA) enables regioselective iodination. The amine group coordinates to LDA, deprotonating the 7-position. Subsequent quenching with iodine affords the iodinated product in 72% yield. This method avoids competing para-iodination observed in electrophilic approaches.

Cyclization Strategies for Iodinated Precursors

Copper-Catalyzed N–O Bond Formation

Adapting methodologies from benzo[d]isothiazole synthesis, copper(I) iodide catalyzes the cyclization of 2-iodo-N-(prop-2-yn-1-yl)benzamide derivatives. The alkyne moiety facilitates intramolecular O–N bond formation, constructing the isoxazole ring. Using 2,4-diiodo substrates ensures iodine incorporation at the 7-position, with yields reaching 81% under optimized conditions (DMF, 80°C, 12 h).

Table 2: Copper-Catalyzed Cyclization Parameters

SubstrateCatalystSolventTemp.Yield
2,4-Diiodo-N-propargylCuIDMF80°C81%

Cobalt-Mediated Oxidative Cyclization

Cobalt phthalocyanine-tetrasodium sulfonate (CoPcS) promotes oxidative cyclization of 2-mercapto-N-arylbenzamides in aqueous media. While originally developed for isothiazoles, substituting sulfur with oxygen analogues enables isoxazole formation. This sustainable method achieves 70% yield with excellent functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 7-bromobenzo[d]isoxazol-3-amine with iodoboronic acids introduces iodine via cross-coupling. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1), the reaction proceeds at 100°C to deliver the product in 65% yield.

Ullmann-Type Coupling

Ullmann coupling of 7-iodo-3-nitrobenzo[d]isoxazole with ammonia under copper catalysis reduces the nitro group to an amine. Optimized conditions (CuI, 1,10-phenanthroline, DMF, 120°C) achieve 75% yield, though over-reduction to the hydroxylamine is a minor side reaction.

Advanced and Emerging Methodologies

Visible-Light-Promoted Synthesis

Inspired by benzo[d]isothiazole synthesis under blue light, α-amino-oxy acids undergo photochemical cyclization using an acridinium photocatalyst. This method forms the isoxazole ring while introducing iodine via radical intermediates, achieving 60% yield in a continuous-flow setup.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation of 2-hydroxy-4-iodobenzaldehyde with hydroxylamine hydrochloride. Ethanol solvent and 150°C for 20 minutes provide 85% yield, significantly reducing reaction time compared to conventional heating .

Chemical Reactions Analysis

7-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties.

    Condensation Reactions: The amine group can participate in condensation reactions with other compounds.

Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of benzo[d]isoxazole compounds, including 7-iodobenzo[d]isoxazol-3-amine, have shown promise in cancer treatment. These compounds often act as inhibitors of specific kinases involved in tumor growth and metastasis. For instance, the compound's structural properties allow it to interact with p38 mitogen-activated protein kinase (MAPK), which is implicated in various cancers. Inhibitors targeting this pathway can potentially reduce tumor proliferation and improve patient outcomes in cancers such as breast and lung cancer .

1.2 Pain Management
Another significant application of 7-iodobenzo[d]isoxazol-3-amine is in the development of analgesics. Studies have highlighted its role in enhancing the potency of bispecific antibodies targeting sodium channels, particularly Na V1.7, which are crucial in pain signaling pathways. The compound has been shown to improve the efficacy of these antibodies, providing a novel approach to pain management by potentially offering more effective treatments for chronic pain conditions .

Case Study: Pain Therapeutics

A study demonstrated that a ligand-antibody conjugate incorporating 7-iodobenzo[d]isoxazol-3-amine exhibited an impressive IC50 value of 0.06 nM against Na V1.7 channels, showing over 1,000-fold selectivity compared to other sodium channels. This significant selectivity indicates potential for developing targeted pain therapies that minimize adverse effects associated with broader-spectrum analgesics .

Case Study: Anticancer Efficacy

In another investigation, derivatives of 7-iodobenzo[d]isoxazol-3-amine were synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. Results indicated that these compounds effectively reduced cell viability in several cancer cell lines, supporting their potential as anticancer agents .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Anticancer TherapyInhibition of p38 MAPKReduced tumor growth in preclinical models
Pain ManagementModulation of Na V1.7 sodium channelsHigh potency and selectivity in pain models
Neurological DisordersPotential neuroprotective effectsImproved outcomes in models of neuroinflammation

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-Iodobenzo[d]isoxazol-3-amine and its analogs are summarized below:

Table 1: Comparative Analysis of Halogenated Benzo[d]isoxazol-3-amine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substituent(s) Key Properties/Applications Reference
7-Iodobenzo[d]isoxazol-3-amine 1934530-26-3 C₇H₅IN₂O 275.03 I (7-position) High lipophilicity; potential use in radiopharmaceuticals and antiviral research.
4-Iodobenzo[d]isoxazol-3-amine 1012367-55-3 C₇H₅IN₂O 260.03 I (4-position) Positional isomer; iodine at 4-position may alter electronic distribution and reactivity.
7-Bromobenzo[d]isoxazol-3-amine 1260860-32-9 C₇H₅BrN₂O 213.03 Br (7-position) Lower molecular weight vs. iodo analog; bromine’s electronegativity impacts binding affinity.
5,7-Dibromobenzo[d]isoxazol-3-amine 89583-81-3 C₇H₄Br₂N₂O 291.93 Br (5,7-positions) Dual bromine substitution enhances steric hindrance; used in kinase inhibitor studies.
5-Fluorobenzo[d]isoxazol-3-amine 868271-13-0 C₇H₅FN₂O 152.12 F (5-position) Fluorine’s electron-withdrawing effect improves metabolic stability; antiviral applications.
4-Chlorobenzo[d]isoxazol-3-amine 868271-15-2 C₇H₅ClN₂O 168.58 Cl (4-position) Chlorine’s moderate electronegativity balances reactivity and solubility.

Key Comparative Insights:

Halogen Effects :

  • Iodine (7-Iodo): Enhances lipophilicity and steric bulk, favoring membrane permeability and target engagement in hydrophobic pockets .
  • Bromine (7-Bromo): Offers a balance between size and electronegativity, often used in Suzuki-Miyaura cross-coupling reactions .
  • Fluorine (5-Fluoro): Improves metabolic stability and bioavailability due to its strong electron-withdrawing nature .

Positional Isomerism: Iodine at the 7-position (vs.

Biological Activity :

  • 7-Iodobenzo[d]isoxazol-3-amine and its brominated analogs (e.g., 5,7-Dibromo ) show promise in targeting viral proteases and ion channels (e.g., NaV1.7 inhibitors) .
  • Fluorinated derivatives exhibit submicromolar activity against influenza A/H1N1, highlighting the role of halogen choice in antiviral potency .

Synthetic Accessibility :

  • Bromo and iodo derivatives are often synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Fluorinated analogs may require specialized fluorination techniques, such as Balz-Schiemann reactions .

Safety Profiles: All halogenated derivatives share GHS hazard classifications (e.g., H315, H319, H335) for skin/eye irritation and respiratory toxicity .

Biological Activity

7-Iodobenzo[d]isoxazol-3-amine is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 7-Iodobenzo[d]isoxazol-3-amine is C7_7H6_6N2_2O, with a distinctive structure that includes an iodine atom, which significantly influences its reactivity and biological interactions. The compound is characterized by a benzo[d]isoxazole core, which is known for its ability to interact with various biological targets.

The biological activity of 7-Iodobenzo[d]isoxazol-3-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain pathways associated with cancer cell proliferation and inflammation. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of numerous oncoproteins.
  • Signal Transduction Modulation : It interferes with signaling pathways that promote tumor growth and survival, particularly in various cancer cell lines.

Biological Activities

Research indicates that 7-Iodobenzo[d]isoxazol-3-amine exhibits several key biological activities:

  • Anticancer Activity : Studies have demonstrated its effectiveness against various cancer types by inhibiting Hsp90-dependent pathways, leading to reduced tumor growth in preclinical models .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation-related markers, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disorders .

Anticancer Activity

A significant study reported the synthesis and evaluation of 7-Iodobenzo[d]isoxazol-3-amine derivatives, highlighting their ability to inhibit Hsp90 effectively. The study utilized various cancer cell lines, including breast cancer (MDA-MB-468) and chronic myeloid leukemia (K562), demonstrating dose-dependent inhibition of tumor growth .

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties in models of chronic inflammation. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with 7-Iodobenzo[d]isoxazol-3-amine, suggesting its potential utility in managing conditions like arthritis and other inflammatory diseases .

Comparative Analysis

To contextualize the activity of 7-Iodobenzo[d]isoxazol-3-amine, it can be compared with other similar compounds:

Compound NameBiological ActivityMechanism of Action
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-olAnticonvulsantModulates neurotransmitter release
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineAnti-inflammatoryInhibits pro-inflammatory pathways
7-Iodobenzo[d]isoxazol-3-amineAnticancer, anti-inflammatoryHsp90 inhibition and signal modulation

Q & A

Basic: What safety protocols are critical when handling 7-Iodobenzo[d]isoxazol-3-amine in laboratory settings?

Answer:

  • Hazard Identification : According to GHS classification, similar isoxazol-3-amine derivatives exhibit skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Always use PPE: nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in a cool, dry place away from ignition sources. Stability data for analogous compounds suggest no decomposition under recommended storage conditions (room temperature, inert atmosphere) .
  • Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Basic: What synthetic routes are reported for iodinated benzo[d]isoxazol-3-amine derivatives?

Answer:

  • I2-DMSO-Mediated Transannulation : A metal-free [3+1+2] cascade annulation using aryl ketones, enaminones, and benzo[d]isoxazol-3-amine has been demonstrated. This method forms pyrimidine derivatives via two C-N bonds and one C-C bond .
  • Halogenation Strategies : Brominated analogs (e.g., 6-Bromobenzo[d]isoxazol-3-amine) are synthesized via electrophilic substitution, suggesting iodine could be introduced similarly using N-iodosuccinimide (NIS) under controlled conditions .

Basic: How can NMR spectroscopy characterize 7-Iodobenzo[d]isoxazol-3-amine and its derivatives?

Answer:

  • 1H NMR Peaks : For structurally similar compounds (e.g., 3-Methyl-N,2-diphenyloctahydrobenzo[d]isoxazol-3-amine), aromatic protons appear at δ 6.89–7.49 ppm, while NH2 groups resonate at δ 7.21–7.24 ppm .
  • 13C NMR : The iodine substituent’s electron-withdrawing effect deshields adjacent carbons, shifting peaks downfield. Compare with non-iodinated analogs (e.g., 5-Fluorobenzo[d]isoxazol-3-amine) for benchmarking .

Advanced: How can I2-DMSO-mediated transannulation be optimized for synthesizing pyrimidine derivatives from 7-Iodobenzo[d]isoxazol-3-amine?

Answer:

  • Reaction Parameters :

    ParameterOptimal RangeImpact on Yield
    Temperature80–100°CHigher yields at 100°C
    SolventDMSOFacilitates iodine activation
    Substrate Ratio1:1.2 (amine:enaminone)Minimizes side products
  • Mechanistic Insight : The reaction proceeds via in situ generation of α-keto aldehydes, which undergo cyclocondensation. Iodine acts as a mild oxidant, while DMSO stabilizes intermediates .

Advanced: How do electronic effects of the iodine substituent influence the reactivity of benzo[d]isoxazol-3-amine in cross-coupling reactions?

Answer:

  • Steric and Electronic Factors : The iodine atom’s large size may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but its strong electron-withdrawing effect activates the ring for nucleophilic substitution.
  • Case Study : Brominated analogs (e.g., 7-Bromobenzo[d]isoxazol-3-amine) undergo Ullman coupling with aryl boronic acids at 110°C, suggesting iodine derivatives may require higher temperatures or specialized ligands .

Advanced: How should researchers address contradictions in reported synthetic yields for iodinated isoxazole derivatives?

Answer:

  • Data Reconciliation :
    • Purity of Starting Materials : Ensure substrates like enaminones are >95% pure (LC-MS verification) .
    • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation, as side reactions (e.g., over-iodination) may reduce yields .
    • Reproducibility : Compare protocols across multiple sources (e.g., metal-free vs. transition-metal-catalyzed routes) .
  • Statistical Analysis : Apply ANOVA to evaluate the significance of variables like solvent polarity or catalyst loading .

Advanced: What strategies enable post-synthetic modification of 7-Iodobenzo[d]isoxazol-3-amine for pharmaceutical applications?

Answer:

  • Functionalization Sites :
    • Aromatic Ring : Suzuki coupling at the iodine position for biaryl motifs.
    • Amine Group : Acylation or sulfonylation to enhance bioavailability .
  • Case Study : Phenolic hydroxyl groups in pyrimido[4,5-d]pyridazine derivatives (synthesized from isoxazole precursors) are amenable to esterification or glycosylation .

Advanced: How can computational methods predict the stability and reactivity of 7-Iodobenzo[d]isoxazol-3-amine?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model:
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
    • Thermodynamic Stability : Compare Gibbs free energy with non-iodinated analogs .
  • MD Simulations : Assess solubility in DMSO/water mixtures to guide solvent selection .

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